Cas no 303-38-8 (2,3-Dihydroxybenzoic acid)
2,3-Dihydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dihydroxybenzoic acid
- 2,3-DIHDROXYBENZOIC ACID
- 2,3–Dihydroxybenzoic acid
- 2.3-Dihydroxybenzoic acid
- DIHYDROXYBENZOIC ACID, 2,3- (AS)
- DIHYDROXYBENZOIC ACID, 2,3-(RG)
- 2,3 DHB
- 2,3-DIAMIDOXIMO-1,4-DIHYDROXYNAPHTHALENE
- 2,3-dihydroxybenzoate
- 2,3-Dihydroxybenzoic
- 2-pyrocatechuicacid
- Catechol-3-carboxylic Acid
- catecholcarboxylicacid
- di-hydroxybenzoic acid
- DOBK
- hydroxysalicylic acid
- O-PYROCATECHUIC ACID
- Pyrocatechol-3-carboxylic Acid
- pyrocatechuic acid
- RARECHEM AL BE 0035
- o-Pyrocatechuicacid (6CI,8CI)
- 1,2-Dihydroxybenzene-3-carboxylic acid
- 3-Hydroxysalicylic acid
- DHBA
- NSC 27435
- 2,3-Dihydroxybenzoicacid
- Catecholcarboxylic acid
- KBio3_002940
- o-Pyrocatechuate
- 3u0d
- SR-01000761414-2
- 303-38-8
- EN300-112276
- 27138-57-4
- KSC-11-207-9
- S4946
- FF124556-A828-490B-B324-9AE859B695FA
- 2,3 Dihydroxy-benzoic acid
- BRN 2209117
- Q2823200
- 2,3-DIHYDROXY-BENZOIC ACID
- BDBM92456
- Catecholcarboxylate
- SY003494
- NS00009040
- Spectrum3_001819
- AMY17988
- UNII-70D5FBB392
- SPBio_001132
- AKOS009156763
- 2,3-Dihydroxybenzoic acid, 99%
- MLS001066375
- 4-10-00-01414 (Beilstein Handbook Reference)
- HY-Y0202
- Benzoic acid, 2,3-dihydroxy-
- CHEBI:18026
- Z367679198
- AC-2985
- InChI=1/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11
- Benzoic acid,3-dihydroxy-
- C00196
- dihydroxybenzoic acid
- NSC-27435
- 2-Pyrocatechuic acid
- A820329
- 1l6m
- BSPBio_003437
- SMR000471836
- 70D5FBB392
- HMS2231J14
- Spectrum2_001086
- CS-W019844
- Benzoic acid, dihydroxy-
- PS-3013
- NSC27435
- Resorcylic acid
- CHEMBL1432
- Q-200170
- 3tf6
- BP-12659
- SR-01000761414
- SDCCGMLS-0066859.P001
- Pyrocatechuate
- SCHEMBL37458
- MFCD00002446
- EINECS 206-139-5
- DB01672
- NCGC00178064-01
- FT-0609669
- 2,3-dihydroxy benzoic acid
- DTXSID70858712
- 2,3-Dihydroxybenzoate, IV
- KUC106698N
- 2,3-Dihydroxybenzoic acid;Catecholcarboxylic acid;NSC 27435
- CCG-40337
- HMS3369A12
- MLSMR
- DB-027090
- FD00785
-
- MDL: MFCD00002446
- Inchi: 1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
- InChI Key: GLDQAMYCGOIJDV-UHFFFAOYSA-N
- SMILES: OC1C(=CC=CC=1C(=O)O)O
- BRN: 2209117
Computed Properties
- Exact Mass: 154.02700
- Monoisotopic Mass: 154.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: nothing
- Topological Polar Surface Area: 77.8A^2
Experimental Properties
- Color/Form: Not available
- Density: 1,542 g/cm3
- Melting Point: 204-206 °C (lit.)
- Boiling Point: 362.5℃ at 760 mmHg
- Flash Point: 187.2℃
- Refractive Index: 1.6400 (estimate)
- Solubility: methanol: soluble50mg/mL, clear to faintly hazy, orange
- Water Partition Coefficient: Soluble in water, methanol and dimethyl sulfoxide.
- PSA: 77.76000
- LogP: 0.79600
- Solubility: Not available
2,3-Dihydroxybenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:DG8576490
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2,3-Dihydroxybenzoic acid Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
2,3-Dihydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0054-25g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 98.0%(LC&T) | 25g |
¥1400.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0054-5g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 98.0%(LC&T) | 5g |
¥425.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D808A-25g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 98% | 25g |
93CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D808A-100g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 98% | 100g |
291CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D808A-500g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 98% | 500g |
926CNY | 2021-05-07 | |
| Chemenu | CM157135-1000g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 95+% | 1000g |
$234 | 2021-06-17 | |
| Fluorochem | 092005-1g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 97% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 092005-5g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 97% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 092005-25g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 97% | 25g |
£60.00 | 2022-03-01 | |
| Fluorochem | 092005-100g |
2,3-Dihydroxybenzoic acid |
303-38-8 | 97% | 100g |
£194.00 | 2022-03-01 |
2,3-Dihydroxybenzoic acid Suppliers
2,3-Dihydroxybenzoic acid Related Literature
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1. The kinetics and mechanism of the hydrolysis of 2,3-(phenylmethylenedioxy)benzoic acid (OO′-benzylidene-2,3-dihydroxybenzoic acid)B. Capon,M. I. Page,G. H. Sankey J. Chem. Soc. Perkin Trans. 2 1972 529
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Madhavi Oruganti,Pavan Khade,Uttam Kumar Das,Darshak R. Trivedi RSC Adv. 2016 6 15868
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3. Potentiometric and spectroscopic studies on oxovanadium(IV) complexes of salicylic acid and catechol and some derivativesMalgorzata Jezowska-Bojczuk,Henryk Koz?owski,András Zubor,Tamás Kiss,Mario Branca,Giovanni Micera,Alessandro Dessì J. Chem. Soc. Dalton Trans. 1990 2903
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4. 233. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acidS. C. Bhattacharyya,D. E. Seymour J. Chem. Soc. 1950 1139
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Thanakorn Pluangklang,John B. Wydallis,David M. Cate,Duangjai Nacapricha,Charles S. Henry Anal. Methods 2014 6 8180
Additional information on 2,3-Dihydroxybenzoic acid
Recent Advances in the Study of 2,3-Dihydroxybenzoic Acid (CAS 303-38-8): A Comprehensive Research Brief
2,3-Dihydroxybenzoic acid (2,3-DHBA, CAS 303-38-8) is a naturally occurring phenolic compound with significant relevance in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its diverse biological activities, including antioxidant, antimicrobial, and metal-chelating properties. This research brief synthesizes the latest findings on 2,3-DHBA, focusing on its mechanisms of action, potential therapeutic applications, and recent advancements in synthesis and characterization.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 2,3-DHBA as a siderophore precursor in bacterial iron acquisition. The research demonstrated that 2,3-DHBA serves as a key intermediate in the biosynthesis of enterobactin, a high-affinity iron chelator produced by Escherichia coli. These findings have important implications for developing novel antibiotics targeting bacterial iron metabolism, particularly against multidrug-resistant pathogens.
In the area of neurodegenerative disease research, a team from Harvard Medical School reported in Nature Chemical Biology (2024) that 2,3-DHBA exhibits neuroprotective effects in cellular models of Parkinson's disease. The compound was shown to mitigate α-synuclein aggregation and reduce oxidative stress in dopaminergic neurons through modulation of the Nrf2-ARE pathway. These results suggest potential therapeutic applications for 2,3-DHBA in neurodegenerative disorders.
Recent advancements in synthetic chemistry have led to improved methods for 2,3-DHBA production. A 2024 paper in Organic Process Research & Development described a novel biocatalytic approach using engineered Pseudomonas putida strains that achieved 85% yield of 2,3-DHBA from glucose, representing a significant improvement over traditional chemical synthesis routes (CAS 303-38-8). This green chemistry approach aligns with the growing demand for sustainable pharmaceutical manufacturing processes.
The compound's metal-chelating properties continue to attract attention in medicinal chemistry. A recent study in Dalton Transactions (2024) characterized several novel 2,3-DHBA-metal complexes with potential applications in diagnostic imaging and targeted therapy. The iron(III) complex demonstrated particularly interesting redox properties that may be exploitable for cancer therapeutics.
Ongoing clinical research is investigating 2,3-DHBA derivatives as potential treatments for iron overload disorders. Phase I trials of a novel 2,3-DHBA-based iron chelator (DHBA-102) showed promising safety profiles and iron mobilization capacity in healthy volunteers, as reported at the 2024 American Society of Hematology annual meeting.
In conclusion, 2,3-dihydroxybenzoic acid (CAS 303-38-8) remains a compound of significant interest in multiple research domains. Its diverse biological activities, coupled with recent advances in production methods and therapeutic applications, position it as a valuable scaffold for future drug development. Further research is needed to fully exploit its potential in treating bacterial infections, neurodegenerative diseases, and metal-related disorders.
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